2-Methoxy-4-(methylthio)pyridine-3-boronic acid
Overview
Description
2-Methoxy-4-(methylthio)pyridine-3-boronic acid is an organoboron compound with the molecular formula C7H10BNO3S. It is a boronic acid derivative that features a pyridine ring substituted with methoxy and methylthio groups. This compound is of interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions .
Mechanism of Action
Target of Action
The primary target of 2-Methoxy-4-(methylthio)pyridine-3-boronic acid is the palladium catalyst used in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after an oxidative addition step, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid group plays a crucial role in this reaction, enabling the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and reactivity make it a valuable reagent in the SM coupling reaction .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, contributing to various fields such as medicinal chemistry and materials science .
Action Environment
The action of this compound is influenced by several environmental factors. The SM coupling reaction, in which the compound is used, benefits from exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound is generally environmentally benign, contributing to the green chemistry aspect of the SM coupling reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of 2-methoxy-4-(methylthio)pyridine using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for 2-Methoxy-4-(methylthio)pyridine-3-boronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(methylthio)pyridine-3-boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Substitution: The methoxy and methylthio groups on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Coupling Products: Formation of biaryl or vinyl-aryl compounds in Suzuki–Miyaura coupling.
Oxidation Products: Formation of alcohols or phenols from the oxidation of the boronic acid group.
Scientific Research Applications
2-Methoxy-4-(methylthio)pyridine-3-boronic acid has several applications in scientific research:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyridine-3-boronic acid: Similar structure but lacks the methoxy group.
4-(Methylthio)pyridine-3-boronic acid: Similar structure but lacks the methoxy group and has a different substitution pattern.
Uniqueness
2-Methoxy-4-(methylthio)pyridine-3-boronic acid is unique due to the presence of both methoxy and methylthio groups on the pyridine ring. This combination of substituents can influence the electronic properties of the compound, potentially making it more reactive or selective in certain chemical reactions .
Properties
IUPAC Name |
(2-methoxy-4-methylsulfanylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO3S/c1-12-7-6(8(10)11)5(13-2)3-4-9-7/h3-4,10-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJUIFDMXAHFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1OC)SC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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